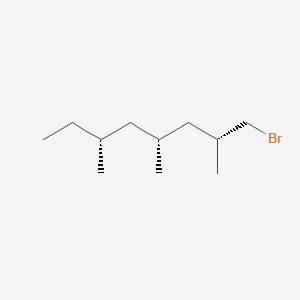
Octane, 1-bromo-2,4,6-trimethyl-, (2R,4R,6R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octane, 1-bromo-2,4,6-trimethyl-, (2R,4R,6R)- is an organic compound with the molecular formula C11H23Br. It is a brominated derivative of octane, characterized by the presence of three methyl groups at the 2, 4, and 6 positions, and a bromine atom at the 1 position. The compound is chiral, with the (2R,4R,6R) configuration indicating the specific spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Octane, 1-bromo-2,4,6-trimethyl-, (2R,4R,6R)- typically involves the bromination of 2,4,6-trimethyloctane. This can be achieved through a free radical bromination reaction using bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or ultraviolet light. The reaction is carried out under controlled conditions to ensure selective bromination at the 1 position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, such as temperature and bromine concentration. This ensures high yield and purity of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Octane, 1-bromo-2,4,6-trimethyl-, (2R,4R,6R)- undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes, typically using strong bases like potassium tert-butoxide (t-BuOK).
Oxidation and Reduction: While less common, the compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or sodium cyanide (NaCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination Reactions: Strong bases like potassium tert-butoxide (t-BuOK) in solvents such as dimethylformamide (DMF).
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products can include 2,4,6-trimethyloctanol, 2,4,6-trimethyloctanenitrile, or 2,4,6-trimethyloctylamine.
Elimination Reactions: The major product is typically 2,4,6-trimethyloctene.
Applications De Recherche Scientifique
Octane, 1-bromo-2,4,6-trimethyl-, (2R,4R,6R)- has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Employed in studies involving the modification of biological molecules, such as the synthesis of brominated lipids.
Medicine: Investigated for its potential use in drug development, particularly in the design of brominated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of Octane, 1-bromo-2,4,6-trimethyl-, (2R,4R,6R)- primarily involves its reactivity as a brominated alkane. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or base used in the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-2,4,6-trimethylheptane: Similar structure but with one less carbon atom in the main chain.
1-Bromo-2,4,6-trimethylhexane: Similar structure but with two fewer carbon atoms in the main chain.
2,4,6-Trimethyloctane: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Propriétés
Numéro CAS |
200925-62-8 |
|---|---|
Formule moléculaire |
C11H23Br |
Poids moléculaire |
235.20 g/mol |
Nom IUPAC |
(2R,4R,6R)-1-bromo-2,4,6-trimethyloctane |
InChI |
InChI=1S/C11H23Br/c1-5-9(2)6-10(3)7-11(4)8-12/h9-11H,5-8H2,1-4H3/t9-,10-,11-/m1/s1 |
Clé InChI |
RPGQNHOQFKUQBS-GMTAPVOTSA-N |
SMILES isomérique |
CC[C@@H](C)C[C@@H](C)C[C@@H](C)CBr |
SMILES canonique |
CCC(C)CC(C)CC(C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3,5-dichloro-N-[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide](/img/structure/B12579905.png)
![5-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-ol](/img/structure/B12579909.png)
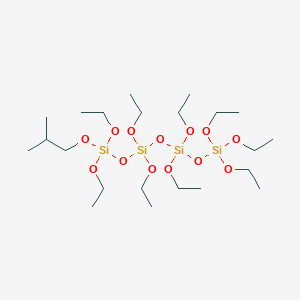
![4-(6,7-Dimethoxy-2,4-Dihydroindeno[1,2-C]pyrazol-3-Yl)phenol](/img/structure/B12579931.png)
![3-(Decyloxy)-6-{[4-(octyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12579934.png)
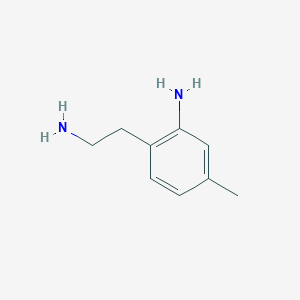
![4-Methyl-2-{[(pyridin-2-yl)methyl]amino}phenol](/img/structure/B12579937.png)
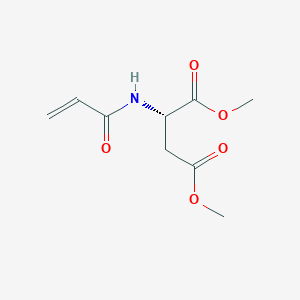
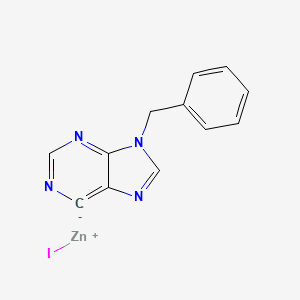
![4-Quinolinamine, 7-chloro-N-[3-[[(1,1-dimethylethyl)amino]methyl]-4-fluorophenyl]-](/img/structure/B12579966.png)
![2,2'-(Ethane-1,1-diyl)bis[4,6-di(propan-2-yl)phenol]](/img/structure/B12579973.png)
